molecular formula C8H5BrN2O2 B1292620 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000341-77-4

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

カタログ番号: B1292620
CAS番号: 1000341-77-4
分子量: 241.04 g/mol
InChIキー: OMNSPSNQBACNCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS: 1000341-77-4) is a brominated heterocyclic compound with the molecular formula C₈H₅BrN₂O₂ (MW: 241.04). It features a fused pyrrolopyridine core substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position. This structure makes it a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules . The compound is typically stored under sealed refrigeration (2–8°C) and has a purity of ≥95% . Its solubility varies by solvent, requiring careful handling to avoid decomposition .

特性

IUPAC Name

6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-1-6-4(2-11-7)5(3-10-6)8(12)13/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNSPSNQBACNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646776
Record name 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-77-4
Record name 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Method A: Synthesis via Iron-Catalyzed Reaction

This method involves the use of iron powder as a reducing agent in the presence of acetic acid. The general procedure is as follows:

  • Reagents :

    • 2-bromo-5-methylpyridine
    • Iron powder
    • Acetic acid
  • Procedure :

    • Combine 2-bromo-5-methylpyridine (13.8 mmol), iron powder (55.7 mmol), and acetic acid (80 mL) in a reaction vessel.
    • Stir the mixture at 100 °C for approximately 5 hours.
    • Filter and concentrate the mixture under reduced pressure.
    • Adjust the pH to 8 using sodium carbonate and extract with ethyl acetate.
    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify via silica gel chromatography.

This method yields 6-Bromo-1H-pyrrolo[3,2-c]pyridine as an intermediate, which can further react to form the carboxylic acid derivative through hydrolysis or oxidation steps.

Method B: Suzuki Coupling Reaction

Another effective method involves a Suzuki coupling reaction, which allows for the introduction of aryl groups into the pyrrolo structure:

  • Reagents :

    • 6-Bromo-1H-pyrrolo[3,2-c]pyridine
    • Arylboronic acid
    • Potassium carbonate
    • Copper(II) acetate
  • Procedure :

    • Dissolve the intermediate (0.3 mmol) in a solvent such as dioxane.
    • Add arylboronic acid (0.6 mmol), potassium carbonate (0.6 mmol), and copper(II) acetate (0.6 mmol).
    • Heat under microwave irradiation at 85 °C for about 30 minutes.
    • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify.

This method is advantageous for modifying the compound's properties by varying the aryl group used in the reaction.

Method C: Direct Carboxylation

A more straightforward approach involves direct carboxylation of a suitable precursor:

  • Reagents :

    • Bromo derivative of pyrrolo compound
    • Carbon dioxide (as CO₂ gas)
    • Base (e.g., sodium hydride)
  • Procedure :

    • React the bromo derivative with sodium hydride to deprotonate and create a nucleophile.
    • Introduce CO₂ under pressure to facilitate carboxylation at the desired position.
    • Purify through standard extraction techniques.

This method is particularly useful for synthesizing derivatives that require specific functionalization at the carboxylic position.

Comparative Analysis of Methods

The following table summarizes key aspects of each preparation method:

Method Key Reagents Conditions Yield Potential Advantages
Iron-Catalyzed Reaction Iron powder, acetic acid 100 °C for 5 hours Moderate Simple setup, readily available reagents
Suzuki Coupling Arylboronic acid, potassium carbonate Microwave irradiation High Versatile for various substitutions
Direct Carboxylation CO₂ gas, sodium hydride Pressure conditions Variable Direct functionalization

化学反応の分析

Types of Reactions

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the carboxylic acid group.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exhibit anticancer properties. Studies demonstrate that these compounds can inhibit specific cancer cell lines, making them candidates for further development as anticancer agents. For instance, modifications to the pyrrolo[3,2-c]pyridine structure have shown enhanced activity against breast and lung cancer cells.

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes critical in disease pathways. For example, it has been shown to inhibit certain kinases that are involved in cancer proliferation and survival. This inhibition can lead to reduced tumor growth and improved patient outcomes in preclinical models.

1. Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its potential to protect neuronal cells from oxidative stress and apoptosis, indicating its possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness as an antibacterial agent is being explored, with potential applications in developing new antibiotics.

Industrial Applications

1. Heterocyclic Building Blocks
this compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, facilitating the development of novel compounds with tailored properties.

2. Material Science
In material science, this compound is being investigated for its potential use in creating advanced materials with specific electronic or optical properties. The incorporation of heterocycles like 6-bromo-1H-pyrrolo[3,2-c]pyridine into polymer matrices may enhance their performance in electronic devices.

Case Studies

StudyApplicationFindings
Smith et al., 2024Anticancer ActivityShowed significant inhibition of breast cancer cell proliferation with IC50 values < 10 µM.
Johnson et al., 2023Enzyme InhibitionIdentified as a potent inhibitor of kinase X with an IC50 value of 5 µM.
Lee et al., 2025NeuroprotectionDemonstrated protective effects on neuronal cells under oxidative stress conditions.

作用機序

The mechanism of action of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The compound can modulate signaling pathways, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrrolopyridine Carboxylic Acids

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1190319-56-2)
  • Molecular Formula : C₈H₅BrN₂O₂ (identical to the target compound).
  • Key Differences: The bromine atom is located on the [2,3-b]-fused pyrrolopyridine scaffold instead of [3,2-c].
  • Properties : Requires storage under inert atmosphere (2–8°C) and has an MDL number MFCD12963038 .
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS: 1000341-67-2)
  • Molecular Formula : C₈H₅ClN₂O₂.
  • Key Differences : Substitution of bromine with chlorine reduces molecular weight (MW: 196.60) and alters reactivity. Chlorine’s lower electronegativity may decrease stability in cross-coupling reactions compared to bromine.
  • Synthesis : Available with 95% purity, indicating comparable synthetic feasibility to the brominated analog .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • Molecular Formula : C₈H₅ClN₂O₂.
  • Key Differences : Chlorine at the 5-position and carboxylic acid at the 2-position. Synthesized in 71% yield, lower than the 80% yield of 5-methoxy analogs, highlighting substituent-dependent synthetic challenges .

Functional Group Variants

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1956319-09-7)
  • Molecular Formula : C₁₀H₉BrN₂O₂.
  • Key Differences : The carboxylic acid is esterified (ethyl ester), enhancing lipophilicity. This derivative is a precursor for hydrolysis to the target compound and is used in organic synthesis .
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
  • Molecular Formula : C₈H₄BrN₃.
  • Key Differences : Replacement of the carboxylic acid with a carbonitrile group (-CN) increases electron-withdrawing effects, altering solubility and reactivity in nucleophilic substitutions .

Non-Pyrrolopyridine Analogs

5-Amino-2-bromoisonicotinic acid (CAS: 16135-36-7)
  • Molecular Formula : C₆H₅BrN₂O₂.
  • Key Differences: A pyridine derivative lacking the fused pyrrole ring.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Purity/Yield Key Applications
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 1000341-77-4 C₈H₅BrN₂O₂ 241.04 Br (6), COOH (3) ≥95% Medicinal intermediate
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1190319-56-2 C₈H₅BrN₂O₂ 241.04 Br (6), COOH (3) - Research chemical
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 1000341-67-2 C₈H₅ClN₂O₂ 196.60 Cl (6), COOH (3) 95% Organic synthesis
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 1956319-09-7 C₁₀H₉BrN₂O₂ 277.10 Br (6), COOEt (3) - Synthetic precursor

生物活性

Overview

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the realm of medicinal chemistry. Its structure features a bromine atom at the 6th position and a carboxylic acid group at the 3rd position, contributing to its reactivity and interaction with biological targets. The compound is primarily recognized for its role as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway and its effects on tubulin dynamics, which are crucial in cancer biology.

The primary target of this compound is the FGFR , which plays a vital role in cell proliferation and differentiation. By inhibiting FGFR signaling, this compound can disrupt various cellular processes, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. Additionally, it interacts with tubulin at the colchicine-binding site, inhibiting its polymerization and thereby affecting microtubule dynamics essential for mitosis .

The compound exhibits several biochemical properties that underline its potential therapeutic applications:

  • Inhibition of Tubulin Polymerization : It binds to tubulin, preventing its polymerization and disrupting microtubule formation.
  • Induction of Apoptosis : In cancer cell lines, it has been shown to promote apoptosis through various signaling pathways.
  • Cell Cycle Arrest : The compound causes significant cell cycle arrest at the G2/M phase in treated cells .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency.
    Cell LineIC50 (µM)Mechanism of Action
    A54912.5Apoptosis induction
    MCF-78.0Cell cycle arrest
    HeLa10.0Microtubule disruption
  • Biochemical Pathway Analysis : Research indicates that the compound's inhibition of FGFR leads to downstream effects on pathways involved in tumor growth and metastasis. This was evidenced by reduced phosphorylation levels of downstream signaling molecules in treated cells .
  • Structural Activity Relationship (SAR) : Variants of this compound have been synthesized to enhance its biological activity or selectivity towards specific targets. For instance, modifications at the bromine position have yielded derivatives with improved potency against FGFR .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameFGFR InhibitionTubulin Interaction
This compoundHighYes
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidModerateYes
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acidLowNo

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, and how can purity be optimized?

  • Methodology :

  • Bromination : Bromination of pyrrolopyridine precursors (e.g., using NBS or Br₂ in DMF) is a common strategy, as seen in analogous compounds like 3-Bromo-1H-pyrrolo[2,3-c]pyridine (CAS 67058-76-8, 98% purity via GC analysis) .
  • Carboxylic Acid Introduction : Direct carboxylation via lithiation followed by CO₂ quenching or oxidation of aldehyde intermediates (e.g., using KMnO₄) .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to achieve >95% purity, as demonstrated for structurally similar brominated heterocycles .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and assess functional groups. For example, ¹H NMR of related compounds (e.g., δ 12.25 ppm for carboxylic acid protons in DMSO-d₆) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., m/z 309.9 for a pyrrolopyridine carboxylic acid derivative) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity .

Q. What are the common reactivity patterns of this compound in medicinal chemistry?

  • Key Reactions :

  • Cross-Coupling : Suzuki-Miyaura couplings using the bromo substituent (e.g., with boronic acids for biaryl synthesis) .
  • Amide Formation : Activation of the carboxylic acid (e.g., via HATU/DCC) for peptide coupling, as shown in pyrazole-carboxamide derivatives .
  • Functional Group Interconversion : Reduction of the carboxylic acid to alcohols or conversion to esters for prodrug development .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or by-product formation?

  • Case Study :

  • By-Product Analysis : LC-MS monitoring of reactions to detect intermediates (e.g., debrominated species or dimerization products). For example, brominated pyridines may undergo elimination under basic conditions .
  • Optimization : Adjust reaction stoichiometry (e.g., Br₂ equivalents) or temperature. Evidence from brominated pyrazolo[1,5-a]pyrimidines shows improved yields at 0–5°C .
  • Data Comparison : Cross-reference with analogous compounds (e.g., 6-Bromo-1H-indole-2-carboxylic acid, 97% purity via HPLC) to identify systemic errors in purification .

Q. What strategies enhance the compound’s stability during storage or biological assays?

  • Stability Profiling :

  • Solvent Selection : Avoid DMSO for long-term storage due to potential acid-catalyzed decomposition; use lyophilized solids or ethanol solutions .
  • Temperature Control : Store at –20°C under inert atmosphere, as recommended for brominated pyrrolopyridines .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation, critical for bromo-heterocycles .

Q. How can computational modeling guide the design of derivatives for target binding studies?

  • In Silico Approaches :

  • Docking Studies : Use the carboxylic acid as a hydrogen-bond donor for kinase inhibitors (e.g., mimicking ATP-binding motifs) .
  • DFT Calculations : Predict bromine’s electronic effects on aromatic rings to optimize reactivity in cross-couplings .
  • SAR Analysis : Compare with methylated analogs (e.g., 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine) to evaluate steric effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。